molecular formula C10H9N3O B1532618 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile CAS No. 565237-26-5

2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile

Cat. No. B1532618
M. Wt: 187.2 g/mol
InChI Key: VHWXSIMZUPEVKQ-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

A mixture of 3-Amino-4-hydroxybenzonitrile (2 g, 14.9 mmol) and dichloromethylenedimethylammonium chloride (phosgene iminium chloride, 2.42 g, 14.9 mmol) in 50 mL of dry CH2Cl2 was refluxed for 6 h. After cooling the solution was extracted with EtOAc, washed with NaHCO3, brine and dried (MgSO4). The residue was crystallized in MeOH yielding 2.51 g (90%) of the title compound as a white solid. M.p.: 198-200° C., 1H NMR (CD3OD) δ 7.61 (d, 1H, J=2.8 Hz, H-4), 7.36-7.32 (m, 2H, H-6, H-7), 3.28 (s, 6H, CH3×2); 13C NMR (CD3OD) δ 164.4 (C-2), 152.2 (C-7a), 145.0 (C-3a), 125.4 (C-6), 120.0 (CN), 119.9 (C-4), 109.8 (C-7), 108.0 (C-5), 38.2 (CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].[Cl-].Cl[C:13](=[N+:15]([CH3:17])[CH3:16])Cl>C(Cl)Cl>[CH3:13][N:15]([CH3:17])[C:16]1[O:10][C:9]2[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1O
Name
Quantity
2.42 g
Type
reactant
Smiles
[Cl-].ClC(Cl)=[N+](C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
washed with NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in MeOH yielding 2.51 g (90%) of the title compound as a white solid

Outcomes

Product
Name
Type
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.